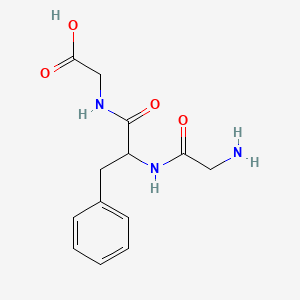

H-Gly-Phe-Gly-OH

Description

Significance of Tripeptides in Fundamental Biochemical and Biophysical Research

Tripeptides are of profound importance in biochemical and biophysical research due to their dual role as fundamental building blocks and bioactive molecules. Comprising three amino acids linked by peptide bonds, their small size makes them ideal subjects for detailed structural and functional analysis. dermatologytimes.com They serve as efficient building blocks for understanding and predicting the structures of larger, more complex proteins and for applications in de novo protein design. researchgate.net Researchers have categorized tripeptides into rigid, non-rigid, and intermediate classes based on their conformational flexibility, which is crucial for predicting the plausible structures of oligopeptides. researchgate.net

Beyond their structural roles, tripeptides exhibit a wide range of biological activities and are involved in diverse physiological and pathological processes. novapublishers.com The specific sequence of the amino acids is paramount, as it dictates the peptide's function, which often involves transmitting biochemical messages and communicating physiological changes. dermatologytimes.com For instance, the tripeptide glycyl-histidyl-lysine is known to stimulate collagen synthesis, while other sequences can influence different cellular pathways. dermatologytimes.com

A significant advantage of tripeptides is their high bioavailability. Compared to longer peptides, di- and tripeptides are often absorbed more efficiently and are more stable against degradation by digestive enzymes, allowing them to exert their effects systemically when administered orally. frontiersin.orgjst.go.jp This has led to extensive research into their potential applications in nutrition and medicine, with studies focusing on identifying new natural sources, developing methods for their preparation, and elucidating their mechanisms of action. novapublishers.comfrontiersin.org

H-Gly-Phe-Gly-OH as a Canonical Model System in Peptide Chemistry and Beyond

The tripeptide this compound (Glycyl-L-phenylalanyl-glycine) serves as an important model system in peptide chemistry and related fields. vwr.comchemimpex.com Its defined sequence, containing a bulky, hydrophobic phenylalanine residue flanked by two simple glycine (B1666218) residues, provides a valuable framework for studying fundamental molecular interactions and dynamics.

This compound has been specifically used as a model peptide in studies investigating the chemical modification of proteins, such as nitration. vwr.com Its structure allows researchers to examine how specific amino acid side chains (in this case, the phenyl group of phenylalanine) influence the reactivity and properties of the peptide backbone.

Furthermore, it is utilized as a building block in the synthesis of more complex peptides. chemimpex.com Its stability and well-characterized properties make it a reliable component in synthetic strategies. Researchers also employ this compound in studies of protein interactions and the modulation of enzyme activity, where its ability to mimic portions of larger proteins provides insight into molecular recognition processes. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H17N3O4 |

| Molecular Weight | 279.29 g/mol |

| Monoisotopic Mass | 279.12190603 Da |

| Topological Polar Surface Area | 122 Ų |

| Complexity | 354 |

Data sourced from PubChem CID 6992441. nih.gov

Current Research Gaps and Future Directions in Tripeptide Investigations

Despite significant progress, several research gaps and exciting future directions remain in the field of tripeptide investigation. A primary challenge is that the precise molecular basis for the biological activities of many tripeptides remains unknown. researchgate.net Future research will need to focus on elucidating these mechanisms to enable more targeted applications.

Another significant gap lies in the development of effective delivery systems. For instance, while the potential of tripeptides in cosmetics is recognized, understanding their permeation through the skin, especially when encapsulated in delivery vehicles like liposomes, is an area requiring further methodological development. mdpi.com Moreover, many studies on topical peptides lack rigorous vehicle-controlled designs, making it difficult to distinguish the specific effect of the peptide from that of its carrier. dermatologytimes.com

The application of computational methods, or in silico screening, represents a promising future direction. frontiersin.org These approaches can accelerate the discovery of new bioactive tripeptides by predicting their properties and interactions, reducing the time and cost associated with traditional screening methods. frontiersin.org There is also a need for more comprehensive studies that evaluate the effects of amino acid stereoconfiguration (the use of D-amino acids versus L-amino acids) on the bioactivity and stability of tripeptides. researchgate.net Continued research efforts will focus on identifying novel tripeptides from various natural sources, refining synthetic preparation methods, and conducting more extensive studies to confirm their bioavailability and mechanisms of action. novapublishers.com

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-7-11(17)16-10(13(20)15-8-12(18)19)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOYNRWLWHWAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318645 | |

| Record name | Glycylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14656-09-8 | |

| Record name | NSC333491 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Approaches for H Gly Phe Gly Oh

Classical and Contemporary Strategies in H-Gly-Phe-Gly-OH Synthesis

The construction of the peptide backbone of this compound can be achieved through two principal methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), also referred to as liquid-phase synthesis. Both approaches have their merits and have been optimized over the years with the development of new reagents and techniques.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the method of choice for the routine synthesis of peptides due to its ease of automation and purification. The synthesis of this compound via SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

The process typically commences with the attachment of the C-terminal amino acid, in this case, Fmoc-Gly-OH, to a suitable resin, such as a Wang or 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group and is a cornerstone of modern SPPS. google.com The synthesis proceeds through cycles of deprotection of the Fmoc group, usually with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. google.com

For the synthesis of this compound, the sequence of events would be as follows:

Attachment of Fmoc-Gly-OH to the resin.

Removal of the Fmoc group from the resin-bound glycine (B1666218).

Coupling of Fmoc-Phe-OH.

Removal of the Fmoc group from the resin-bound phenylalanine.

Coupling of Fmoc-Gly-OH.

Final Fmoc deprotection.

Cleavage of the completed tripeptide from the resin and simultaneous removal of any side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA) with scavengers to prevent side reactions.

A variety of coupling reagents can be employed to facilitate the formation of the amide bond. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve reaction rates. google.comnih.gov Uronium/aminium-based reagents such as HBTU, HATU, and TBTU are also highly effective. google.com

| Parameter | Solid-Phase Peptide Synthesis (SPPS) for this compound |

| Resin | Wang resin, 2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin |

| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Reagent | 20% Piperidine in DMF |

| Coupling Reagents | DIC/HOBt, HBTU/DIEA, TBTU, T3P® |

| Cleavage Cocktail | 95% TFA with scavengers (e.g., water, triisopropylsilane) |

Solution-Phase Peptide Synthesis (LPPS) Optimization

Solution-Phase Peptide Synthesis (LPPS), while historically preceding SPPS, remains a valuable technique, particularly for the large-scale synthesis of shorter peptides like this compound. mdpi.comwhiterose.ac.uk In LPPS, the reactions are carried out in a homogenous solution, and the intermediates are isolated and purified after each step. This allows for greater control and characterization at each stage of the synthesis.

The synthesis can be performed in a stepwise manner or through fragment condensation. For a stepwise synthesis of this compound, one might start by coupling a protected glycine with a protected phenylalanine to form a dipeptide, which is then deprotected and coupled with another protected glycine.

A key aspect of LPPS is the choice of protecting groups to prevent unwanted side reactions. The benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups are commonly used for N-terminal protection. For instance, Z-Phe-OH can be coupled with Gly-OMe, followed by deprotection and subsequent coupling with another protected glycine derivative. smolecule.com

Optimization of LPPS often focuses on the coupling reagents and reaction conditions to maximize yield and minimize racemization. The use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) has been shown to be highly efficient, allowing for rapid and clean reactions. rsc.org The choice of solvent is also critical, with aprotic polar solvents like DMF or dichloromethane (B109758) (DCM) being common. Purification of intermediates in LPPS is typically achieved by crystallization or chromatography.

| Parameter | Solution-Phase Peptide Synthesis (LPPS) for this compound |

| N-α-Protecting Groups | Boc (tert-butyloxycarbonyl), Z (Benzyloxycarbonyl) |

| C-terminal Protection | Methyl ester (OMe), Benzyl (B1604629) ester (OBzl) |

| Coupling Reagents | DCC, T3P®, TFFH |

| Deprotection Methods | Acidolysis (for Boc), Hydrogenolysis (for Z) |

| Purification | Crystallization, Column Chromatography |

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant push to incorporate green chemistry principles into peptide synthesis to reduce the environmental impact. iris-biotech.de This involves the use of less hazardous solvents, reduction of waste, and development of more atom-economical processes. iris-biotech.de

For the synthesis of this compound, green approaches can be applied to both SPPS and LPPS. A major focus has been the replacement of traditional solvents like DMF, which is classified as a substance of very high concern, with more environmentally benign alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidinone (NBP), and ethyl acetate (B1210297) are being explored. unibo.itrsc.org

The use of greener coupling reagents is another area of active research. For example, T3P® is considered a green coupling reagent due to its high efficiency and the formation of water-soluble byproducts that are easily removed. rsc.orgresearchgate.net Additionally, recyclable coupling reagents like o-NosylOXY are being developed to minimize chemical waste. peptide.com

Minimizing the number of reaction steps and purification procedures is also a key green chemistry principle. "In situ" Fmoc removal, where the deprotection agent is added directly to the coupling cocktail without intermediate washing steps, can significantly reduce solvent consumption in SPPS. peptide.com

Chemoenzymatic Synthesis of this compound and its Bio-inspired Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis, offering a powerful and green alternative for peptide production. Enzymes, such as proteases, can catalyze the formation of peptide bonds under mild, aqueous conditions, often with high stereoselectivity, thus avoiding the need for extensive protecting group strategies and minimizing racemization. researchgate.net

For the synthesis of this compound, a chemoenzymatic approach could involve the use of a protease like papain or α-chymotrypsin to couple the amino acid esters. google.comdcu.ie For example, a protected dipeptide ester such as Z-Phe-Gly-OMe could be enzymatically coupled with a glycine derivative. The specificity of the enzyme for certain amino acid residues can be exploited to direct the reaction. For instance, α-chymotrypsin shows a preference for cleaving (and forming) peptide bonds adjacent to aromatic amino acids like phenylalanine. researchgate.net

The synthesis of bio-inspired analogues of this compound can also benefit from chemoenzymatic methods. By using non-ribosomal peptide synthetases (NRPSs) or engineered enzymes, it is possible to incorporate non-proteinogenic amino acids or modify the peptide backbone to create novel structures with tailored properties. google.com

Research in this area often focuses on optimizing reaction conditions such as pH, temperature, and solvent system (often aqueous or aqueous-organic mixtures) to favor synthesis over hydrolysis, which is a competing reaction catalyzed by proteases.

| Parameter | Chemoenzymatic Synthesis of this compound |

| Enzymes | Papain, α-Chymotrypsin, Subtilisin |

| Substrates | Amino acid esters (e.g., Gly-OMe, Phe-OEt) |

| Reaction Conditions | Aqueous or aqueous-organic media, controlled pH and temperature |

| Advantages | High stereoselectivity, mild reaction conditions, reduced need for protecting groups |

| Challenges | Controlling hydrolysis vs. synthesis, enzyme stability, substrate scope |

Conformational Analysis and Dynamic Structural Properties of H Gly Phe Gly Oh

Spectroscopic Characterization of H-Gly-Phe-Gly-OH Conformation

Spectroscopic techniques provide a powerful avenue for probing the three-dimensional structure and dynamic behavior of peptides in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Dynamics

NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of peptides. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the torsional angles of the backbone (φ, ψ) and the side-chain (χ) can be obtained.

For this compound, NMR studies reveal insights into the conformational averaging that occurs in solution. The chemical shifts of the amide protons are particularly sensitive to hydrogen bonding and the local electronic environment, providing clues about the presence of transiently populated folded structures. The side-chain of the central phenylalanine residue exhibits specific rotameric preferences, which can be characterized by analyzing the coupling constants between the α- and β-protons.

In a broader context, studies on similar tetrapeptides like Ac-Gly-Gly-Xxx-Ala-NH2 have established a baseline for understanding the pressure and temperature dependence of chemical shifts, which can be extrapolated to interpret the dynamic behavior of this compound. nih.gov For instance, the pressure dependence of chemical shifts can be described by a second-order polynomial, indicating non-linear changes in conformation under pressure. nih.gov The analysis of multiplet patterns in 2D NMR experiments like COSY, TOCSY, and NOESY allows for the unambiguous assignment of proton resonances. nih.gov

The flexibility of the glycine (B1666218) residues in this compound contributes significantly to its conformational diversity. Molecular dynamics simulations have shown that glycine-containing peptides are among the most flexible, and this is reflected in the NMR data through averaged chemical shifts and the observation of fewer long-range NOEs. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Peptides in Aqueous Solution

| Proton | Representative Chemical Shift Range (ppm) | Notes |

| Amide (NH) | 7.8 - 8.5 | Highly dependent on hydrogen bonding and solvent exposure. |

| α-CH (Gly) | 3.8 - 4.2 | Generally appears as a singlet or a simple multiplet. |

| α-CH (Phe) | 4.4 - 4.8 | Position influenced by the aromatic ring current. |

| β-CH₂ (Phe) | 2.8 - 3.2 | Diastereotopic protons, often appearing as complex multiplets. |

| Aromatic (Phe) | 7.1 - 7.4 | Chemical shifts vary for ortho, meta, and para protons. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity

Circular dichroism (CD) spectroscopy is a sensitive method for assessing the secondary structure content of peptides and proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore in the far-UV region (180-250 nm), and its regular, repeating arrangement in secondary structures like α-helices and β-sheets gives rise to characteristic CD signals. acs.org

For a short, flexible peptide like this compound, the CD spectrum typically reflects a mixture of conformations, often dominated by random coil or polyproline II (P-II) structures. The presence of the phenylalanine side-chain also contributes to the CD spectrum in the near-UV region due to its aromatic chromophore. researchgate.net

While this compound is unlikely to form stable, well-defined secondary structures on its own, its CD spectrum can provide information about its propensity to adopt certain turn-like conformations. For instance, studies on other peptides have shown that specific metal ions can induce and stabilize β-turn conformations, which would be detectable by changes in the CD spectrum. nih.gov The characteristic CD spectrum for β-sheets often shows a negative band around 220 nm. researchgate.net The analysis of CD spectra for peptides can be complex, as even individual amino acids (except glycine) exhibit a CD signal. acs.org

Interactive Data Table: Characteristic CD Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215 |

| Random Coil | ~198 | |

| Polyproline II (P-II) | ~206 | ~228 |

Vibrational Spectroscopy (FTIR, Raman) for Amide Conformers

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the conformational states of peptides by probing their vibrational modes. The amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the backbone conformation and hydrogen-bonding patterns. researchgate.net

For this compound, analysis of the amide I region can distinguish between different types of turn structures and more extended conformations. Studies on related tripeptides have shown that the amide III region of the Raman spectrum can be used to determine the relative populations of the three major backbone conformations: P-II, β, and αR. pnas.org For most amino acid dipeptides, the major population is either P-II or β. pnas.org

Raman spectroscopy is also a powerful tool for probing the environment of the phenylalanine side-chain. Specific Raman bands associated with the phenyl ring can provide information about its interactions with the peptide backbone and the surrounding solvent. csic.es Theoretical calculations are often used in conjunction with experimental spectra to assign vibrational modes to specific conformational substates. csic.esnih.gov For example, in studies of Gly-Phe-Gly, the amide-I vibration is characterized by a weak and broad band peaking at 1691 cm⁻¹ in the Raman spectrum. csic.es

Interactive Data Table: Typical Amide Band Frequencies in Vibrational Spectroscopy

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Conformational Sensitivity |

| Amide I (FTIR/Raman) | 1600 - 1700 | Highly sensitive to secondary structure and hydrogen bonding. |

| Amide II (FTIR) | 1510 - 1580 | Sensitive to backbone conformation. |

| Amide III (Raman) | 1250 - 1320 | Can distinguish between β-strands, P-II helices, and α-helices. |

Theoretical and Computational Approaches to this compound Conformation

Computational methods are indispensable for exploring the vast conformational space of flexible peptides and for providing a detailed, atomic-level interpretation of experimental data.

Molecular Dynamics (MD) Simulations of Conformational Space

Molecular dynamics (MD) simulations are a computational technique that simulates the physical movements of atoms and molecules over time. For this compound, MD simulations can map out the potential energy surface and identify the most stable and frequently visited conformations. These simulations can reveal the dynamic interplay between the backbone and the phenylalanine side-chain, as well as the role of solvent molecules in stabilizing certain structures.

MD studies on similar peptides have shown that tripeptides can sample a wide range of conformations, including β-like, polyproline II (P-II), helical, and γ-turn structures. csic.es The flexibility of the glycine residues allows for rapid transitions between these states. nih.gov Simulations can also predict experimental observables, such as NMR coupling constants and NOEs, which can then be compared with experimental data to validate the computational model. pnas.org The results of MD simulations are highly dependent on the force field used, which is a set of parameters that describes the potential energy of the system. pnas.org

Quantum Chemical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure and Conformation

Quantum chemical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and energetics of molecules. For this compound, QM calculations can be used to determine the relative energies of different conformers, the heights of the energy barriers separating them, and the precise geometries of the low-energy structures. cuni.cz

DFT calculations have been extensively used to study the conformational preferences of tripeptides, often in conjunction with experimental spectroscopic data. csic.esnih.gov For instance, DFT can be used to calculate theoretical vibrational spectra for different conformers, which can then be compared to experimental FTIR and Raman spectra to aid in the assignment of observed bands. csic.es These calculations can also provide insights into non-covalent interactions, such as hydrogen bonds and dispersion forces, that stabilize the peptide's structure. cuni.cz A variety of functionals, such as B3LYP and M06-2X, are used in these calculations, and the choice of functional can influence the results. csic.es

Interactive Data Table: Comparison of Computational Methods for Peptide Analysis

| Method | Strengths | Limitations | Typical Application for this compound |

| Molecular Dynamics (MD) | Can simulate large systems over long timescales; provides dynamic information. | Accuracy is dependent on the force field; computationally intensive. | Exploring the conformational landscape in solution; calculating time-averaged properties. |

| Quantum Mechanics (QM/DFT) | High accuracy for electronic structure and energetics; good for small systems. | Computationally very expensive; limited to small systems or short timescales. | Calculating the relative energies of different conformers; predicting spectroscopic properties. |

Conformational Energy Landscape Mapping

The conformational energy landscape of this compound is a multi-dimensional surface that represents the potential energy of the molecule as a function of its dihedral angles. Mapping this landscape is essential for identifying the most stable low-energy conformations and the energy barriers between them. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for this purpose. csic.es

Theoretical studies have revealed that the backbone of this compound is not disordered but can adopt several ordered secondary structures. csic.es These include extended β-strands, polyproline-II (pP-II) helices, and various turn structures (e.g., γ-turns). csic.escsic.es The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, such as hydrogen bonds and van der Waals forces, as well as the interactions with the surrounding environment. nih.gov

The conformational space of this compound is defined by a series of dihedral angles along its backbone (φ, ψ, ω) and in the phenylalanine side chain (χ). csic.es By systematically varying these angles and calculating the corresponding energies, a potential energy surface can be constructed. researchgate.net This surface reveals multiple local energy minima, each corresponding to a stable conformer.

Research utilizing DFT calculations has provided detailed insights into the geometries and relative energies of these conformers. For instance, calculations on the cationic species of Gly-Phe-Gly have identified various stable structures, including extended chains and helical and turn conformations. The relative energies and defining dihedral angles of these conformers have been calculated, offering a quantitative map of the low-energy regions of the conformational landscape. csic.es

Below is an interactive data table detailing the conformational angles and relative energies of different conformers of the cationic species of this compound, as determined by DFT calculations with the B3LYP functional in a solvent continuum. csic.es

Environmental Influences on this compound Conformation (e.g., Solvent Effects)

The conformational equilibrium of this compound is highly sensitive to its surrounding environment, particularly the solvent. csic.es Solvents can influence the peptide's structure by forming hydrogen bonds with the peptide backbone and side chains, and through bulk dielectric effects. kuleuven.be The nature of the solvent, whether polar or non-polar, can significantly shift the relative populations of different conformers. libretexts.org

In aqueous solutions, which mimic biological environments, water molecules can form hydrogen bonds with the amide groups and the carbonyl oxygens of the peptide backbone, as well as with the terminal amino and carboxyl groups. csic.es These interactions can disrupt intramolecular hydrogen bonds that stabilize compact folded structures, thereby favoring more extended conformations. kuleuven.be Molecular dynamics simulations of Gly-Phe-Gly in explicit water have shown a coexistence of β-like and pP-II conformers as the major populations, with other structures like helices and turns representing minor populations. csic.es

To systematically study solvent effects, computational models often employ a polarizable continuum model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. csic.eslibretexts.org This approach allows for the calculation of conformational energies in different solvent environments. For instance, studies have modeled the influence of both polar (water) and non-polar (benzene) surroundings on the peptide's structure. libretexts.org

Experimental techniques such as vibrational circular dichroism (VCD) spectroscopy can also probe solvent-induced conformational changes. csic.es By measuring the VCD spectra of a peptide in different solvents (e.g., CDCl₃, CD₃CN, and DMSO-d₆), researchers can deduce the predominant conformations in each environment. csic.eskuleuven.be For example, a shift from a βII to a βI turn conformation has been observed with increasing solvent polarity for some cyclic peptides, where an intramolecular hydrogen bond is broken and replaced by a hydrogen bond to a solvent molecule. csic.es

Intermolecular Interactions and Molecular Recognition Mechanisms of H Gly Phe Gly Oh

Complexation with Metal Ions (e.g., Gold(III), Palladium(II), Platinum(II))

The interaction of peptides with metal ions is a critical area of study, offering insights into the roles of metals in biological systems and the development of new metallodrugs. H-Gly-Phe-Gly-OH has been shown to be an effective ligand for various transition metal ions, including Gold(III), Palladium(II), and Platinum(II).

The coordination behavior of this compound with Au(III), Pd(II), and Pt(II) has been investigated, revealing different binding modes depending on the metal ion. In complexes with Au(III) and Pd(II), the tripeptide acts as a tetradentate ligand. frontiersin.org The coordination occurs through the nitrogen atom of the terminal amino group (NH2), two deprotonated amide nitrogen atoms from the peptide backbone, and an oxygen atom from the terminal carboxylate group (COO⁻). frontiersin.org This results in the formation of nearly planar MN3O chromophores. frontiersin.org

In contrast, the interaction with cisplatin, a Pt(II) compound, leads to a mononuclear complex where this compound coordinates in a tridentate fashion. frontiersin.org The binding involves the terminal amino group and two deprotonated amide nitrogen atoms. frontiersin.org The fourth coordination site on the Platinum(II) center is occupied by an ammonia (B1221849) (NH3) ligand, resulting in a flat PtN4 chromophore. frontiersin.org

The ability of amino acids and peptides to act as bidentate or multidentate ligands is a common feature in their coordination chemistry. researchgate.netresearchgate.net Generally, coordination involves the carboxylate oxygen and the amino nitrogen. researchgate.netresearchgate.net In the case of tripeptides like this compound, the deprotonation of the amide nitrogens allows for stronger chelation and the formation of stable complexes.

| Metal Ion | Ligand Denticity | Coordinating Atoms | Resulting Complex Chromophore | Reference |

|---|---|---|---|---|

| Gold(III) | Tetradentate | NH₂, 2x N⁻(amide), COO⁻ | [Au(this compound)H⁻₂)]·H₂O | frontiersin.org |

| Palladium(II) | Tetradentate | NH₂, 2x N⁻(amide), COO⁻ | [Pd(H-Gly-l-Phe-Gly-OH)H⁻₂)]Na·H₂O | frontiersin.org |

| Platinum(II) (from Cisplatin) | Tridentate | NH₂, 2x N⁻(amide) | [Pt(H-Gly-l-Phe-Gly-OH)H⁻₂)NH₃]·2H₂O | frontiersin.org |

Spectroscopic techniques are instrumental in elucidating the structure and bonding within metal-peptide complexes. Infrared (IR) spectroscopy, for instance, provides clear evidence of coordination. Upon complexation, shifts in the characteristic vibrational frequencies of the amino and carboxyl groups are observed. researchgate.netrsc.org The stretching vibrations of M-N and M-O bonds typically appear in the 400-500 cm⁻¹ region of the IR spectrum, confirming the involvement of these groups in binding. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Proton (¹H) NMR studies can show the displacement of protons upon metal binding and can help identify the coordination sites. frontiersin.org For example, changes in the chemical shifts of protons adjacent to the coordinating groups provide direct evidence of interaction.

Electronic spectroscopy (UV-Vis) can reveal changes in the electronic environment of the peptide and the metal ion upon complexation. The formation of metal-ligand charge transfer bands can be observed, and shifts in the d-d transitions of the metal ion can provide information about the coordination geometry. rsc.org

Coordination Chemistry and Ligand Binding Modes

Interactions with Proteins and Enzymes (Mechanistic Insights)

The interactions between peptides and proteins are at the heart of numerous biological processes. While specific mechanistic studies on this compound interacting with proteins and enzymes are not extensively documented in the reviewed literature, general principles of peptide-protein recognition can be applied. The phenylalanine residue, with its bulky and hydrophobic benzyl (B1604629) side chain, is expected to play a significant role in these interactions through hydrophobic and van der Waals forces. researchgate.net The glycine (B1666218) residues provide conformational flexibility, allowing the peptide to adapt its shape to fit into a protein's binding pocket.

The formation of a complex between a peptide and a protein can induce conformational changes in both molecules, leading to either folding or unfolding events. researchgate.net These changes are crucial for the biological function of the complex. The binding can be stabilized by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. researchgate.net For instance, the peptide backbone can form hydrogen bonds with the protein, while the charged termini can engage in electrostatic interactions. researchgate.net

In the context of enzyme catalysis, a peptide substrate like this compound would bind to the active site of a protease. The specificity of cleavage is determined by the amino acid sequence of the peptide and the nature of the enzyme's active site. For example, chymotrypsin (B1334515) preferentially cleaves peptide bonds C-terminal to aromatic residues like phenylalanine. Therefore, this compound would be a substrate for chymotrypsin, with cleavage occurring at the Phe-Gly bond.

Binding to Nucleic Acids (DNA, RNA) as a Model System

Furthermore, metal complexes of peptides can exhibit significant DNA binding capabilities. For instance, bifunctional Iridium(III)-Platinum(II) complexes bridged by peptides containing phenylalanine have been shown to bind to DNA through both intercalation of the iridium fragment and covalent binding of the platinum center. nih.gov While this involves a metal complex, it highlights the potential role of the peptide backbone and its side chains in mediating interactions with nucleic acids. The study of simple peptides like this compound in this context could provide a foundational understanding of the more complex interactions of larger proteins with DNA and RNA.

Supramolecular Recognition with Host Molecules (e.g., Cucurbiturils)

Cucurbiturils are a family of macrocyclic host molecules that can encapsulate guest molecules in their hydrophobic cavity. The recognition of peptides by cucurbiturils is a burgeoning field of supramolecular chemistry. rsc.org The binding is typically driven by a combination of hydrophobic interactions, ion-dipole interactions, and hydrogen bonding.

The phenylalanine residue of this compound is a key determinant for its recognition by cucurbiturils, particularly cucurbit researchgate.neturil (CB researchgate.net) and cucurbit acs.orguril (CB acs.org). rsc.orgnih.gov The hydrophobic phenyl group can be encapsulated within the cavity of the cucurbituril. The positively charged N-terminal ammonium (B1175870) group of the peptide can interact favorably with the electron-rich carbonyl portals of the cucurbituril, further stabilizing the host-guest complex. rsc.org

Studies on similar peptides, such as H-Phe-Gly-Gly-OH, have demonstrated high-affinity binding to cucurbiturils. rsc.org This selective recognition can be used to construct complex supramolecular assemblies and has potential applications in drug delivery and biosensing. The binding of this compound to cucurbiturils serves as an excellent model for understanding the principles of molecular recognition in a well-defined synthetic system.

| Interaction Type | Description | Contributing Moieties | Reference |

|---|---|---|---|

| Hydrophobic Interaction | Encapsulation of the aromatic side chain within the host cavity. | Phenyl group of Phenylalanine and hydrophobic cavity of Cucurbituril. | rsc.org |

| Ion-Dipole Interaction | Interaction between the charged N-terminus and the polar portals of the host. | N-terminal NH₃⁺ group and carbonyl portals of Cucurbituril. | rsc.org |

| Hydrogen Bonding | Potential hydrogen bonds between the peptide and the host molecule. | Peptide backbone/termini and Cucurbituril portals. | rsc.org |

Thermodynamic and Kinetic Characterization of this compound Binding Events

Understanding the thermodynamics and kinetics of binding provides a complete picture of molecular recognition events. While specific thermodynamic and kinetic data for this compound binding are not detailed in the provided search results, the principles governing such interactions are well-established.

The thermodynamics of binding are described by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. For the binding of this compound to a receptor, such as a protein or a cucurbituril, the enthalpy change would reflect the formation of favorable non-covalent interactions like hydrogen bonds and van der Waals contacts. The entropy change would be influenced by factors such as the release of water molecules from the binding surfaces (hydrophobic effect) and the loss of conformational freedom of the peptide upon binding.

The kinetics of binding are described by the association rate constant (kon) and the dissociation rate constant (koff). These rates determine how quickly a complex forms and how long it remains stable. For peptide-protein interactions, the binding process can be complex, sometimes involving an initial encounter complex followed by conformational rearrangements to form the final, tightly bound state. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to measure these thermodynamic and kinetic parameters. rsc.org For example, ITC has been used to determine the association constants (Ka) for the binding of similar peptides to cucurbiturils. rsc.org

Self Assembly and Supramolecular Architectures Based on H Gly Phe Gly Oh

Principles and Mechanisms of Tripeptide Self-Assembly

The self-assembly of tripeptides like H-Gly-Phe-Gly-OH is a spontaneous process driven by a delicate balance of non-covalent interactions. nih.govbeilstein-journals.org These interactions, though individually weak, collectively guide the molecules to organize into well-defined, thermodynamically stable structures. mdpi.com The primary driving forces include:

Hydrogen Bonding: The peptide backbone, with its amide (N-H) and carbonyl (C=O) groups, is a key participant in forming intermolecular hydrogen bonds. chinesechemsoc.orgrsc.org These bonds are crucial for the formation of secondary structures, such as β-sheets, which often serve as the foundational motifs for larger assemblies. rsc.orgtandfonline.com

Hydrophobic Interactions: The nonpolar side chains of amino acids, in this case, the phenyl group of phenylalanine, tend to minimize contact with water. This hydrophobic effect drives the aggregation of these residues, often forming a core that is shielded from the aqueous environment. frontiersin.orgnih.govnih.gov

Electrostatic Interactions: Although this compound is zwitterionic at neutral pH, with a positively charged N-terminus and a negatively charged C-terminus, electrostatic interactions can still play a role in directing the assembly process, particularly in response to changes in pH. chinesechemsoc.orgnih.gov

π-π Stacking: The aromatic ring of the phenylalanine residue allows for π-π stacking interactions between adjacent molecules, further stabilizing the self-assembled structures. nih.govreading.ac.uk

The interplay of these forces dictates the final morphology of the assembled structures. chinesechemsoc.org The process often follows a hierarchical pathway, starting with the formation of primary structures like β-sheets, which then associate into larger aggregates such as fibrils or ribbons. researchgate.net

Formation of Ordered Nanostructures (e.g., Fibrils, Hydrogels, Nanoparticles)

Under appropriate conditions, this compound and similar short peptides can self-assemble into a variety of ordered nanostructures. uq.edu.au

Fibrils and Nanotubes: A common morphology for self-assembling peptides is the formation of elongated nanofibers or nanotubes. mdpi.comfrontiersin.org These structures are typically formed through the hierarchical assembly of β-sheet-rich building blocks. frontiersin.orgrsc.org For instance, a related tripeptide, H-Lys-Phe-Gly-OH, has been observed to switch between nanospheres and nanotubes depending on its concentration. frontiersin.org

Hydrogels: At higher concentrations, the entanglement of these fibrillar networks can lead to the formation of hydrogels, which are three-dimensional networks capable of entrapping large amounts of water. reading.ac.ukfrontiersin.org The formation of hydrogels from Fmoc-protected dipeptides, such as Fmoc-Phe-Gly, has been reported, highlighting the role of aromatic moieties in promoting gelation. frontiersin.org

Nanoparticles and Vesicles: Depending on the specific conditions and peptide sequence, self-assembly can also lead to the formation of spherical nanoparticles or hollow vesicles. nih.govacs.org These structures often form when hydrophobic interactions drive the peptide to minimize its exposure to water, leading to a compact, spherical arrangement. acs.org

The table below summarizes the types of nanostructures formed by various short peptides, illustrating the diversity of assemblies possible.

| Peptide Sequence | Nanostructure(s) Formed | Reference(s) |

| H-Lys-Phe-Gly-OH | Nanospheres, Nanotubes | frontiersin.org |

| Fmoc-Phe-Gly | Hydrogels (at pH < 4) | frontiersin.org |

| H-Phe-Phe-OH | Vesicles, Nanotubes | bath.ac.uk |

| Boc-Trp-Leu-Trp-Leu-OMe | Nanospheres, Microspheres | acs.org |

| H-(Gly)n-(Asp)2-OH (n=4,6,8,10) | Nanotubes, Nanovesicles | acs.org |

Role of Aromatic Residues (Phenylalanine) in Self-Assembly Driving Forces (π-π stacking, Hydrophobic Interactions)

The central phenylalanine residue in this compound plays a pivotal role in its self-assembly behavior. nih.govbeilstein-journals.org The aromatic phenyl group contributes significantly to the driving forces through two primary mechanisms:

π-π Stacking: The planar aromatic rings of phenylalanine can stack on top of each other, an interaction known as π-π stacking. reading.ac.ukacs.org This non-covalent interaction, while weaker than hydrogen bonding, is a crucial stabilizing force in many self-assembled peptide systems. reading.ac.uknih.gov The presence of bulky aromatic groups can provide a strong impetus for self-assembly due to these stacking interactions. reading.ac.uk In dipeptides like diphenylalanine (Phe-Phe), π-π stacking has been shown to act as a "glue" between hydrogen-bonded peptide chains, promoting the formation of fibers. rsc.org

Hydrophobic Interactions: The phenyl group is inherently hydrophobic and will seek to minimize its interaction with the surrounding aqueous environment. nih.govfrontiersin.org This hydrophobic effect is a major driving force for the aggregation of peptides in water, leading to the sequestration of the phenylalanine residues in the core of the assembled nanostructure. nih.govnih.gov Studies have shown that hydrophobic interactions between phenylalanine rings are a major factor in the self-assembly process of related molecules. nih.govbeilstein-journals.org

The combination of π-π stacking and hydrophobic interactions provided by the phenylalanine residue significantly enhances the propensity of this compound to self-assemble into stable and well-ordered supramolecular architectures. reading.ac.uk

Environmental Factors Modulating this compound Self-Assembly (e.g., pH, Ionic Strength, Temperature)

The self-assembly of this compound is highly sensitive to its surrounding environment. Changes in conditions such as pH, ionic strength, and temperature can significantly alter the balance of non-covalent forces, thereby influencing the resulting nanostructures. uq.edu.auresearchgate.net

pH: The pH of the solution affects the ionization state of the N-terminal amino group and the C-terminal carboxyl group of the tripeptide. chinesechemsoc.org Altering the pH changes the electrostatic interactions between peptide molecules, which can either promote or inhibit assembly. chinesechemsoc.orgnih.gov For many peptide systems, a change in pH can trigger a transition from a soluble state to a self-assembled, often gelled, state. uq.edu.au

Ionic Strength: The concentration of salts in the solution can modulate electrostatic interactions by screening the charges on the peptide. chinesechemsoc.orgresearchgate.net An increase in ionic strength can sometimes promote self-assembly by reducing electrostatic repulsion between similarly charged peptide molecules. mdpi.com

The table below illustrates the influence of various environmental factors on peptide self-assembly.

| Environmental Factor | General Effect on Self-Assembly | Reference(s) |

| pH | Alters electrostatic interactions by changing the ionization state of terminal and side-chain groups. | chinesechemsoc.orguq.edu.au |

| Ionic Strength | Modulates electrostatic interactions through charge screening. | chinesechemsoc.orgmdpi.com |

| Temperature | Affects the strength of hydrophobic interactions and hydrogen bonds. | chinesechemsoc.orgmdpi.com |

Spectroscopic and Microscopic Characterization of Self-Assembled Structures (e.g., AFM, DLS)

A variety of spectroscopic and microscopic techniques are employed to characterize the self-assembled structures formed by this compound and other peptides.

Atomic Force Microscopy (AFM): AFM is a powerful imaging technique that provides high-resolution topographical information about the morphology of nanostructures. rsc.orgnih.gov It allows for the direct visualization of individual fibrils, nanotubes, and nanoparticles on a surface, revealing their dimensions and shape. nih.govsci-hub.se

Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles in a solution. nih.govrsc.org By measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles, DLS can provide the hydrodynamic diameter of self-assembled nanostructures like nanoparticles and vesicles. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to probe the secondary structure of peptides in solution. researchgate.net It can differentiate between random coil, α-helical, and β-sheet conformations, providing insight into the molecular arrangement within the self-assembled structures. researchgate.netacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is another technique used to analyze the secondary structure of peptides. rsc.orgacs.org The positions of the amide I and amide II bands in the FTIR spectrum are sensitive to the peptide backbone conformation and can confirm the presence of β-sheet structures, which are common in self-assembled fibrils. reading.ac.ukrsc.org

The following table summarizes the primary information obtained from these characterization techniques.

| Technique | Information Obtained | Reference(s) |

| Atomic Force Microscopy (AFM) | Morphology, size, and shape of nanostructures on a surface. | rsc.orgnih.govsci-hub.se |

| Dynamic Light Scattering (DLS) | Hydrodynamic size distribution of particles in solution. | nih.govrsc.orgresearchgate.net |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (e.g., β-sheet, α-helix, random coil). | researchgate.netacs.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary structure, particularly the presence of β-sheets. | reading.ac.ukrsc.orgacs.org |

Enzymatic Transformations and Biocatalytic Potential of H Gly Phe Gly Oh

The tripeptide H-Gly-Phe-Gly-OH serves as a valuable tool in the study of enzyme kinetics, specificity, and inhibition. Its structure, featuring a central hydrophobic phenylalanine residue flanked by flexible glycine (B1666218) residues, makes it a substrate for various proteases and peptidases.

H Gly Phe Gly Oh As a Research Template for Peptide Mimetics and Bio Inspired Design

Rational Design of H-Gly-Phe-Gly-OH Derivatives with Modulated Properties

The rational design of peptide derivatives involves strategic chemical modifications to enhance or alter their biological activity, stability, and conformational preferences. The this compound sequence serves as an excellent model for these endeavors due to the distinct roles of its constituent amino acids. The glycine (B1666218) residues provide conformational flexibility, while the phenylalanine side chain offers a site for hydrophobic and π-π stacking interactions.

Design strategies often focus on:

Conformational Constraint: Introducing constraints to lock the peptide into a specific bioactive conformation. This can be achieved by cyclization or by incorporating sterically demanding amino acids. For instance, replacing the disulfide bridge in cyclic peptides like H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH with a dicarba bridge is a strategy to create more stable analogues while retaining biological activity. nih.govnih.gov

Modulating Hydrophobicity: Altering the hydrophobicity of the peptide can influence its solubility, membrane permeability, and interaction with biological targets. The phenylalanine residue is a primary target for such modifications. For example, substituting it with other aromatic or aliphatic residues can fine-tune these properties. Studies on antioxidant peptides have shown that the presence and position of hydrophobic residues like phenylalanine are critical for their activity. mdpi.com

Enhancing Stability: Natural peptides are often susceptible to degradation by proteases. Derivatives are designed to resist enzymatic cleavage. This can involve using D-amino acids, modifying the peptide backbone, or creating cyclic structures. The design of potent glucagon-like peptide-1 receptor (GLP-1R) agonists, for example, involves strategic substitutions to increase stability and potency. mdpi.com

Improving Receptor Selectivity: By modifying the peptide structure, it is possible to enhance its binding affinity and selectivity for a specific receptor subtype. The spatial orientation of the aromatic side chains, such as the one in phenylalanine, is a key determinant for the selectivity of ligands for opioid receptors. nih.gov For example, endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) features a Pro-Phe sequence that induces a structural turn crucial for binding to the μ-opioid receptor. mdpi.com

The rational design process leverages computational modeling and structure-activity relationship data to predict the impact of specific modifications, guiding the synthesis of novel derivatives with desired functional outcomes.

Synthesis and Conformational Analysis of Chemically Modified this compound Analogues

The synthesis of this compound analogues typically employs standard solid-phase or solution-phase peptide synthesis methodologies. csic.es A common approach involves the use of Fmoc/tBu protecting group chemistry on a solid support. csic.es More complex syntheses, such as for cyclic analogues, may involve specialized techniques like ring-closing metathesis to form stable carbon-carbon double bonds in place of traditional disulfide bridges. nih.gov

Once synthesized, a critical aspect of characterization is conformational analysis, which determines the three-dimensional structure of the peptide in solution or in the solid state. This is crucial for understanding how structural changes affect biological function. A variety of spectroscopic and computational techniques are used:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state conformation of peptides. Techniques like NOESY and ROESY can identify protons that are close in space, providing distance constraints to build a 3D model. csic.esnih.gov

Raman Spectroscopy: This technique provides information about the vibrational modes of the peptide backbone and side chains, which are sensitive to conformation. csic.es

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy: These methods are used to assess the secondary structure content of peptides, such as the presence of β-turns, α-helices, or random coils. acs.org

X-ray Crystallography: When single crystals can be obtained, X-ray crystallography provides a high-resolution atomic-level structure of the peptide in the solid state. nih.gov

Computational Modeling: Molecular dynamics (MD) simulations and DFT (Density Functional Theory) calculations are used to explore the conformational landscape of peptides and to complement experimental data. csic.es

Studies on Gly-Phe-Gly have shown that it exists in a dynamic equilibrium of conformations in aqueous solution. MD simulations have indicated that the major populations correspond to β-like and polyproline II (pP-II) structures, highlighting the peptide's inherent flexibility. csic.es

| Conformer Type | Population (%) | Key Structural Feature | Reference |

|---|---|---|---|

| β-like | 40 - 69% | Extended backbone structure | csic.es |

| Polyproline II (pP-II) | 29 - 42% | Left-handed helical structure | csic.es |

| Helical/Turn | Minor | Various folded structures (e.g., γ-turns) | csic.es |

Structure-Activity Relationship Studies in a Purely Academic Context

Structure-activity relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity. In an academic context, this compound and its analogues serve as model systems to probe fundamental principles of molecular recognition without the immediate goal of drug development. These studies provide insights into the roles of individual amino acids and their conformations in mediating biological interactions. acs.org

A common SAR technique is alanine scanning (Ala-scanning) , where each amino acid residue in a peptide is systematically replaced with alanine. This allows researchers to identify "hot spots"—residues that are critical for activity. For example, in SAR studies of ultra-short GLP-1 receptor agonists, substituting the Glycine or Phenylalanine residues with Alanine resulted in a significant (>100-fold) decrease in potency, indicating their importance for receptor activation. mdpi.com

Another approach is Aib-scanning , using aminoisobutyric acid (Aib) to introduce a conformational bias towards a helical structure. mdpi.com SAR studies on antioxidant peptides have revealed that the presence of hydrophobic amino acids like Phenylalanine and flexible residues like Glycine is often crucial for activity. mdpi.com The hydrophobicity can facilitate interaction with cell membranes, while the flexibility allows the peptide to adopt an optimal conformation for scavenging free radicals. mdpi.com

| Original Residue | Substitution | Effect on Agonist Potency | Reference |

|---|---|---|---|

| Gly⁴ | Ala | >100-fold decrease | mdpi.com |

| Phe⁶ | Ala | >100-fold decrease | mdpi.com |

| Glu³ | Ala | ≤100-fold decrease | mdpi.com |

These academic studies build a foundational understanding of how peptide structure dictates function, which can later be applied to more targeted drug design efforts.

This compound as a Building Block in Complex Biomolecular Constructs

Beyond its use as a template for mimetics, the this compound tripeptide and its variants are employed as fundamental building blocks in the construction of larger, functional biomolecular systems. chemimpex.comchemimpex.com Its well-defined chemical properties and synthetic accessibility make it a valuable component for creating novel materials and therapeutic agents.

Key applications include:

Linkers in Antibody-Drug Conjugates (ADCs): The related sequence Gly-Gly-Phe-Gly is used as a protease-cleavable linker in ADCs. medchemexpress.combroadpharm.commedchemexpress.com This tetrapeptide linker is designed to be stable in circulation but is cleaved by proteases like cathepsin B, which are often overexpressed in the tumor environment, ensuring the targeted release of a cytotoxic drug.

Supramolecular Assembly: The Phe-Gly-Gly (FGG) sequence has been used as a recognition tag for cucurbit medchemexpress.comuril (Q8), a macrocyclic host molecule. When attached to a protein, the FGG-tag can mediate Q8-driven protein dimerization, enabling controlled assembly of protein complexes and restoration of enzyme activity. rsc.org The crystal structure of the complex shows the phenylalanine side chains stacked within the Q8 cavity. rsc.org

Functionalization of Biomaterials: The tripeptide can be used to functionalize surfaces and scaffolds for tissue engineering. The phenylalanine residue can promote hydrophobic interactions, facilitating the immobilization of biomolecules onto a material's surface, while the glycine residues provide flexibility.

Formation of Metal Complexes: this compound can act as a ligand, coordinating with metal ions such as Gold(III), Palladium(II), and Platinum(II). It can interact in a tetradentate manner through its terminal amine, two deprotonated amide nitrogens, and the carboxylate group, forming stable, planar complexes. researchgate.net This provides a route to creating simple peptides as building blocks for functional nanocomposites. researchgate.net

| Application Area | Specific Construct | Role of Gly-Phe-Gly Motif | Reference |

|---|---|---|---|

| Drug Delivery | Antibody-Drug Conjugates (ADCs) | Forms part of a protease-cleavable linker (e.g., Gly-Gly-Phe-Gly) for targeted drug release. | medchemexpress.combroadpharm.com |

| Supramolecular Chemistry | Protein-Q8 Complexes | Acts as a Phe-Gly-Gly (FGG) recognition tag for the host molecule cucurbit medchemexpress.comuril (Q8) to induce protein assembly. | rsc.org |

| Organometallic Chemistry | Peptide-Metal Complexes | Serves as a tetradentate ligand for coordination with Au(III), Pd(II), and Pt(II) ions. | researchgate.net |

| Biomaterials | Surface Functionalization | Used to immobilize biomolecules on surfaces via hydrophobic interactions of the Phe residue. |

Advanced Methodologies in H Gly Phe Gly Oh Characterization

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), is a powerful tool for sequencing peptides and understanding their gas-phase fragmentation chemistry. Studies on H-Gly-Phe-Gly-OH (GFG) and related peptides have revealed detailed fragmentation patterns.

Research into the radical cations of GFG, denoted as [GFG]•+, has provided significant insight into its dissociation pathways. These radical cations can be generated in the gas phase through methods such as dissociative electron-transfer reactions. nih.gov A comprehensive investigation using isotopic labeling, infrared multiple-photon dissociation (IRMPD) spectroscopy, and density functional theory (DFT) calculations has shown that the initial radical site is not confined to the aromatic phenylalanine residue. Instead, the experimentally produced [GFG]•+ population is a mix of isomers, with the majority (approximately 75%) being [GFα•G]+, where the radical is located on the alpha-carbon of the central phenylalanine residue. nih.gov The remaining population consists primarily of the [Gα•FG]+ isomer, which has the radical on the N-terminal glycine's alpha-carbon. nih.gov

The subsequent fragmentation of these radical cation precursors leads to specific product ions. The location of the initial radical site dictates the dissociation products. For instance, the CID of [CuII(L)(GFG)]•2+ complexes yields not only the open-shell [GFG]•+ ion in low abundance but also predominantly closed-shell products like [b₂]⁺ and [a₂]⁺ ions. nih.gov The fragmentation of the radical cation itself leads to characteristic radical product ions, such as [b₂ –H]•+ and [b₃ –H]•+. nih.gov The formation of a macrocyclic radical cation has been proposed as a plausible intermediate in the formation of the [b₃ –H]•+ ion. nih.gov

| Precursor Ion Isomer | Key Fragment Ion | Description of Fragmentation |

|---|---|---|

| [GFα•G]+ (radical on Phe α-carbon) | [b₂ –H]•+ | This is a major fragmentation pathway for the [GFα•G]+ isomer. |

| [Gα•FG]+ (radical on N-terminal Gly α-carbon) | [b₂ –H]•+ | This isomer also leads to the formation of the [b₂ –H]•+ product ion. |

| Radical on C-terminal Gly α-carbon | [b₂]⁺, [b₂ –H]•+, [b₃ –H]•+ | A hypothetical precursor isomer expected to produce a mix of b-type ions. |

X-ray Diffraction Studies of this compound and its Complexes for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. While a crystal structure for the isolated this compound peptide is not prominently documented in the search results, detailed structural analyses have been performed on its coordination complexes with metal ions. These studies reveal how the peptide conformation is influenced by metal binding.

Researchers have successfully synthesized and characterized coordination polymers of this compound with zinc(II) and cadmium(II). rsc.org The solvothermal reaction of the dipeptide with Zn(NO₃)₂·6H₂O yielded a crystalline product, [Zn(Gly-L-Phe)₂], while reaction with Cd(NO₃)₂·4H₂O produced [Cd(Gly-L-Phe)₂]. rsc.org Although single crystals suitable for single-crystal X-ray diffraction were not obtained, their crystal structures were successfully determined from high-quality powder X-ray diffraction data. rsc.org

| Parameter | [Zn(Gly-L-Phe)₂] | [Cd(Gly-L-Phe)₂] |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2 | C2 |

| a (Å) | 20.842(3) | 21.08(1) |

| b (Å) | 9.654(1) | 9.773(6) |

| c (Å) | 5.419(1) | 5.497(4) |

| β (°) | 101.99(1) | 101.44(4) |

Biophysical Techniques for Solution-State Analysis (excluding clinical applications)

While X-ray diffraction provides a static picture of the solid-state structure, biophysical techniques are essential for understanding the conformational dynamics and interactions of this compound in solution. These methods provide insights into the ensemble of structures that a flexible peptide can adopt in a liquid environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. For instance, NMR has been used to investigate the interaction between the related dipeptide glycyl-L-phenylalanine (Gly-L-Phe) and β-cyclodextrin in aqueous solutions, revealing details of their association. researchgate.net For more complex peptides, NMR techniques like Rotational Echo Double Resonance (REDOR) can provide precise interatomic distance measurements, which are crucial for defining molecular conformation in the absence of diffraction data. acs.org

Complementing these experimental techniques, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to model peptide behavior. DFT calculations have been employed to predict the structures and spectroscopic properties of this compound and its metal complexes. researchgate.net MD simulations can model the dynamic changes in a peptide's conformation over time in a simulated aqueous environment, providing a more complete picture of its solution-state behavior. acs.org

Near-Edge X-Ray Absorption Fine-Structure (NEXAFS) Spectroscopy

Near-Edge X-Ray Absorption Fine-Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides detailed information about the electronic structure and orientation of molecules. By exciting core-level electrons (e.g., from the K-edges of carbon, nitrogen, or oxygen) to unoccupied molecular orbitals, NEXAFS probes the local chemical environment of specific atoms within the peptide. mdpi.comaip.org

Studies on the dipeptides Gly-Phe and Phe-Gly, which are constituent parts of this compound, demonstrate the power of this technique. mdpi.com The NEXAFS spectra, measured in total-ion-yield (TIY) mode, reveal distinct peaks corresponding to electronic transitions to specific destination orbitals. mdpi.comnih.gov For example, in the carbon K-edge spectra, transitions from the 1s core level of specific carbon atoms to π* orbitals localized on the phenyl ring or the carbonyl groups of the peptide bond can be clearly identified and assigned with the aid of theoretical calculations, such as time-dependent density functional theory (TD-DFT). mdpi.com

A key finding from these studies is that resonant core-electron excitation can lead to site-specific molecular dissociation. The fragmentation patterns observed in mass spectra taken at different excitation energies show that bond breaking often occurs near the nodal planes of the destination molecular orbitals involved in the initial X-ray absorption. mdpi.com This demonstrates a direct link between the electronic structure probed by NEXAFS and the fragmentation chemistry observed in mass spectrometry. The technique is sensitive enough to detect subtle differences in the spectra of isomeric molecules like Gly-Phe and Phe-Gly. mdpi.com

| Peak Label | Energy (eV) | Assignment (Contributing Carbon Atom → Destination Orbital) |

|---|---|---|

| 1 | ~285.2 | C (Phenyl) → π* (Phenyl) |

| 2 | ~287.1 | C (Phenyl) → π* (Phenyl) |

| 3 | ~288.4 | C (Carbonyl) → π* (C=O) |

| 4 | ~289.5 | C (Carbonyl, Gly) → π* (Peptide Bond) |

Future Prospects and Theoretical Advancements in H Gly Phe Gly Oh Research

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing peptide science, offering powerful tools for prediction and design that move beyond traditional experimental methods. frontiersin.orgnih.govresearchgate.net Although specific models focusing exclusively on H-Gly-Phe-Gly-OH are in their nascent stages, the frameworks developed for broader peptide libraries can be directly applied to elucidate its properties and guide the design of new functional molecules based on its structure.

Machine learning models, particularly deep learning algorithms, excel at identifying complex patterns within vast datasets of peptide sequences and their corresponding functions. frontiersin.orgchemrxiv.org For this compound, these approaches could predict a range of characteristics, such as its binding affinity to specific protein targets, its potential as an antimicrobial peptide, or its self-assembly propensities under various conditions. chemrxiv.org For instance, models trained on extensive peptidomics data can be fine-tuned to predict how modifications to the this compound sequence—such as substituting amino acids or adding chemical moieties—would alter its biological activity. researchgate.netacs.org

Deep generative models represent a particularly promising frontier. nih.gov These AI systems can design entirely new peptide sequences with desired properties. By using this compound as a foundational fragment, generative models could explore the vast chemical space around its core structure to create novel peptides with enhanced stability, target specificity, or catalytic activity. This computational approach significantly accelerates the discovery process, which is often laborious and costly when relying solely on wet-lab experiments. frontiersin.orgresearchgate.net

Novel Computational Algorithms for Simulating Peptide Dynamics and Interactions

Understanding the dynamic nature of peptides is crucial, as their function is intrinsically linked to their conformational flexibility and interactions. Molecular dynamics (MD) simulations and other advanced computational algorithms provide a "computational microscope" to observe the behavior of this compound at an atomic level. mdpi.com These methods solve equations of motion for every atom in the system, revealing how the peptide folds, moves, and interacts with its environment over time. nih.gov

Furthermore, advanced sampling techniques and algorithms, such as replica exchange molecular dynamics (REMD) and metadynamics, allow for the exploration of much longer timescales and more complex processes than were previously possible. plos.org For this compound, these algorithms could be used to simulate its binding to a protein receptor or its aggregation into larger assemblies, processes that are often difficult to capture with standard simulations. The results can elucidate the specific interactions—such as hydrogen bonds or hydrophobic interactions involving the phenylalanine ring—that stabilize these complexes. mdpi.com

This compound in the Exploration of Prebiotic Chemistry and Origin of Life Hypotheses

The question of how life emerged from simple inorganic matter is one of the most profound in science. khanacademy.org Peptides are central to many origin-of-life hypotheses, such as the "metabolism-first" and "[GADV]-protein world" theories, which propose that simple peptides could have acted as the first catalysts and structural components before the advent of RNA and DNA. khanacademy.orgresearchgate.net this compound, composed of the simplest amino acid, glycine (B1666218), and the prebiotically plausible aromatic amino acid, phenylalanine, serves as an interesting model for studying early peptide evolution.

Glycine is readily formed under simulated prebiotic conditions, such as in the Miller-Urey experiment, and is considered one of the first amino acids to have been incorporated into the genetic code. khanacademy.orgresearchgate.netnih.gov The chemical pathways for the prebiotic synthesis of peptides are an area of active research, with studies showing that simple peptides can form in aqueous environments, particularly on mineral surfaces or through wet-dry cycles. wikipedia.orgchemrxiv.org Investigating the formation of this compound under such conditions could provide evidence for the plausibility of its existence on the early Earth.

The functional properties of such a simple tripeptide are also of great interest. The self-assembly of short peptides into ordered structures, driven by interactions like the π-π stacking of phenylalanine rings, is a key area of study. frontiersin.org Such assemblies could have formed primitive compartments or catalytic surfaces. Theoretical studies on this compound could explore its potential to catalyze simple reactions or to bind to other prebiotic molecules like nucleotides or lipids, potentially playing a role in the co-evolution of life's essential building blocks.

Design of Next-Generation Peptide-Based Scaffolds for Fundamental Research

In materials science and synthetic biology, there is a growing interest in using peptides as building blocks for creating novel, functional materials. Peptide-based scaffolds are ordered molecular structures that can be used to organize other molecules, template chemical reactions, or mimic biological structures. nih.gov The simple yet distinct sequence of this compound makes it an attractive candidate for designing next-generation research scaffolds.

The alternating pattern of flexible glycine residues and the rigid, hydrophobic phenylalanine residue suggests that this compound could be used to create materials with controlled structural and chemical properties. For example, it could be incorporated into larger peptide sequences designed to self-assemble into nanofibers, hydrogels, or surface coatings. The phenylalanine side chains could provide hydrophobic cores for these structures, while the glycine residues could impart flexibility, allowing the scaffold to adapt to different environments.

Such scaffolds could have numerous research applications. A surface functionalized with this compound could be used to study protein-surface interactions, with the phenylalanine residue providing a specific site for hydrophobic binding. In tissue engineering, hydrogels incorporating this tripeptide might serve as a basic model for understanding how cells interact with extracellular matrix components. By systematically modifying the this compound sequence, researchers can fine-tune the properties of these scaffolds, providing a powerful platform for fundamental studies in chemistry, biology, and materials science. nih.gov

Emerging Spectroscopic and Imaging Techniques for Deeper Structural Understanding

While classical techniques provide basic structural information, emerging spectroscopic and imaging methods offer unprecedented detail about the structure, dynamics, and environment of peptides like this compound.

Linear-Dichroic Infrared (IR-LD) Spectroscopy: This technique provides information about the orientation of molecular fragments in non-crystalline samples. researchgate.net For this compound in solution or embedded in an oriented matrix, IR-LD could determine the relative orientation of its peptide bonds, providing insights into its predominant solution-state conformation, which is information that is often difficult to obtain via other methods. researchgate.net

Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy: By exciting core-level electrons with soft X-rays, NEXAFS provides element-specific information about the local chemical environment and bonding. mdpi.com When combined with mass spectrometry, it can reveal how and where the peptide bond breaks following specific energy absorption. mdpi.com Applying this to this compound could precisely map its dissociation pathways, which is fundamental to understanding its stability.

Advanced Imaging Techniques: Techniques like cryo-electron microscopy (cryo-EM) and super-resolution microscopy are pushing the boundaries of what can be visualized at the nanoscale. mdpi.com If this compound is found to self-assemble into larger structures like fibrils or micelles, these methods could provide direct images of their morphology with near-atomic resolution. This would allow researchers to directly see how the individual tripeptide molecules pack together, validating and refining models derived from computational simulations. mdpi.com

Q & A

Q. How can researchers verify the structural identity of H-Gly-Phe-Gly-OH?

Methodological Answer:

- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the peptide backbone and side-chain configurations. Mass spectrometry (MS) can validate the molecular weight (e.g., molecular formula C₁₃H₁₇N₃O₅, MW 299.3 as per related tripeptides in ).

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 220 nm) ensures purity and retention time consistency compared to standards .

- Reference Standards : Cross-validate results with commercially available reference peptides (if accessible) or synthesize control peptides using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry .

Q. What synthetic methodologies are commonly employed for this compound?

Methodological Answer: